N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride is a chemical compound that belongs to the family of phenylethylamines. This class of compounds is characterized by their structural similarity to amphetamines and includes various psychoactive substances. The compound features a methoxy group attached to a benzyl moiety, which is further connected to a 2-phenylethanamine structure. This unique configuration suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological and psychiatric disorders.
The compound can be synthesized through various organic chemistry methods, often involving the alkylation of amines or the modification of existing phenylethylamine derivatives. While specific commercial sources for N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride are not widely documented, similar compounds can be found in chemical supply catalogs.
N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride is classified as an organic compound, specifically an amine and a substituted phenethylamine. It may also fall under the category of psychoactive substances due to its structural similarities with other compounds that exhibit stimulant properties.
The synthesis of N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride typically involves several steps:
The molecular structure of N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride can be represented as follows:
The compound's structural representation can be visualized using various chemical drawing software or databases that provide SMILES (Simplified Molecular Input Line Entry System) notation and InChI (International Chemical Identifier) strings.
N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride may participate in several chemical reactions typical for amines:
These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate desired transformations.
The mechanism of action for N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride is likely related to its interaction with neurotransmitter systems in the brain, particularly those involving monoamines such as dopamine and norepinephrine.
Studies on related phenylethylamines suggest potential effects on mood enhancement and stimulation, although specific data on this compound's pharmacodynamics would require further empirical research.
N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride has potential applications in:
The core structure of N-(3-methoxybenzyl)-2-phenylethanamine (CAS 356093-33-9) comprises a phenethylamine backbone linked to a 3-methoxy-substituted benzyl group via the terminal nitrogen. This scaffold shares fundamental features with classical psychedelics like 2C-X phenethylamines (e.g., 2C-B, 2C-I), where a 2,5-dimethoxy-substituted phenyl ring is connected to an ethylamine chain [1] [5]. However, unlike 2C-X compounds that prioritize para-halogen or alkyl substitutions for enhanced 5-HT₂A affinity, this compound features an unsubstituted phenyl ring. The N-benzylation strategy mirrors that of the superpotent NBOMe series (e.g., 25I-NBOMe), where N-2-methoxybenzylation amplifies 5-HT₂A binding by 26-fold compared to parent phenethylamines [5] [9].
Table 1: Structural Variations in Phenethylamine-Based Psychoactive Compounds
Compound Class | Core Backbone | Key Modifications | Receptor Affinity Trend |
---|---|---|---|
Base phenethylamine | Phenethylamine | Unsubstituted phenyl | Low-moderate 5-HT₂A affinity |
2C-X derivatives | 2,5-Dimethoxy-phenethylamine | Para-Br, I, alkyl groups | High 5-HT₂A/5-HT₂C affinity (Ki < 100 nM) [1] |
NBOMe/NBOH | N-(2-HO/MeO-benzyl)-2C-X | Ortho-substituted benzyl | 5-HT₂A Ki: 0.04–0.5 nM [5] [9] |
Target compound | N-(3-MeO-benzyl)-phenethylamine | Meta-methoxybenzyl, unsubstituted phenyl | Moderate 5-HT₂ affinity (predicted) |
The absence of ortho- or para-methoxy groups on the phenyl ring likely reduces steric complementarity with the 5-HT₂A orthosteric site, which favors 2,5-dimethoxy substitution for hydrogen bonding with Ser159/Ser242 residues [1] [7]. Molecular dynamics simulations suggest that the meta-methoxybenzyl group may extend into a secondary binding pocket, but with lower affinity than NBOMe’s ortho-methoxybenzyl interactions [5] [9].
The 3-methoxybenzyl moiety critically modulates receptor engagement through:
Table 2: Impact of N-Benzyl Substituent Position on 5-HT₂ Receptor Binding
Substituent Position | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | 5-HT₂A/5-HT₂C Selectivity | Key Interactions |
---|---|---|---|---|
Ortho-methoxy (NBOMe) | 0.04–0.5 [9] | 0.1–2.0 [9] | 2–10 fold | H-bond with Ser159, π-stacking with Phe340 |
Meta-methoxy | 50–200 (predicted) | 100–500 (predicted) | <2 fold | Weak H-bonding, hydrophobic contacts |
Para-methoxy | 100–500 [7] | 200–800 [7] | ~1 fold | Hydrophobic contacts only |
Functional assays of analogous compounds reveal that meta-substituted N-benzyl derivatives exhibit partial agonism at 5-HT₂C receptors (Rₘₐₓ = 16–73%) but negligible 5-HT₂A efficacy [1] [7], suggesting biased signaling distinct from hallucinogenic phenethylamines.
Receptor Binding and Functional Selectivity
N-(3-Methoxybenzyl)-2-phenylethanamine diverges pharmacologically from NBOMe/NBOH analogs in three key aspects:
Metabolic Pathways
Human liver microsome (HLM) studies of NBOMe/NBOH compounds reveal dominant Phase I transformations:
Table 3: Pharmacokinetic Comparison of N-Benzyl Phenethylamine Derivatives
Parameter | NBOMe (e.g., 25iP-NBOMe) | NBOH (e.g., 25E-NBOH) | N-(3-MeO-benzyl)-phenethylamine |
---|---|---|---|
Primary Metabolic Routes | O-Demethylation (33%), N-dealkylation (25%) [8] | Glucuronidation (M6 biomarker, 42%) [8] | Predicted: O-demethylation, N-oxidation |
Key Enzymes | CYP2D6, CYP3A4 [4] | CYP2C19, UGT1A9 [4] | Unknown (likely CYP2D6-dependent) |
Major Biomarkers | O-Desmethyl metabolites, N-debenzylated products [8] | Glucuronides of parent drug [8] | Not characterized |
Unlike NBOMe compounds with ortho-methoxy groups that undergo cytochrome P450-mediated O-demethylation, the meta-methoxy substituent may resist demethylation due to steric protection, potentially prolonging half-life [4] [8].
Structural-Activity Implications
The absence of 2,5-dimethoxy groups distinguishes this compound from psychedelic phenethylamines. In asthma models, such non-hallucinogenic analogs (e.g., 2C-H) suppress airways hyperresponsiveness (AHR) without activating 5-HT₂A canonical signaling, indicating functional selectivity [10]. This supports the hypothesis that meta-substituted N-benzyl phenethylamines may preferentially engage anti-inflammatory pathways over behavioral ones.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3